(2R,3R)-Butanediol

Chiral Auxiliary 13C NMR Spectroscopy Enantiomeric Excess

Researchers performing asymmetric synthesis often face challenges verifying enantiomeric purity due to insufficient stereochemical resolution with non-chiral methods. (2R,3R)-Butanediol serves as a reliable C2-symmetric chiral auxiliary that cyclocondenses with ketones to form diastereomeric acetals, enabling precise enantiomeric excess quantification via standard 13C NMR spectroscopy. • Enables ee determination without expensive chiral shift reagents or chiral HPLC columns. • Proven scalability with microbial fermentation titers exceeding 100 g/L for commercial applications. • Essential positive control for plant immune system priming studies-only this stereoisomer elicits reproducible SAR responses.

Molecular Formula C4H10O2
Molecular Weight 90.12 g/mol
CAS No. 6982-25-8
Cat. No. B1222053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R)-Butanediol
CAS6982-25-8
Molecular FormulaC4H10O2
Molecular Weight90.12 g/mol
Structural Identifiers
SMILESCC(C(C)O)O
InChIInChI=1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3/t3-,4-/m1/s1
InChIKeyOWBTYPJTUOEWEK-QWWZWVQMSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R,3R)-Butanediol (CAS 6982-25-8) Procurement Guide: Stereospecific C2 Chiral Diol for Asymmetric Synthesis and Bioactivity Research


(2R,3R)-Butanediol (CAS 6982-25-8), also known as (2R,3R)-(−)-2,3-butanediol or D-(−)-2,3-butanediol, is a vicinal C4 diol with a molecular weight of 90.12 g/mol and the molecular formula C4H10O2 . It is the levorotatory enantiomer of 2,3-butanediol, characterized by its C2-symmetric chiral structure . Unlike the racemic mixture or its meso counterpart, this compound possesses specific optical activity, which is a fundamental determinant of its biological interactions and its utility as a chiral building block or auxiliary in stereoselective chemical synthesis .

Chiral auxiliary for asymmetric synthesis Enables diastereomeric acetal formation for enantioselective derivatization.
Stereochemical control in bioactivity studies Pure (2R,3R) isomer supports stereospecific assay interpretation.
Analytical standard for enantiopurity verification Used as a chiral reference in NMR-based ee quantification workflows.

Why (2R,3R)-Butanediol Cannot Be Substituted by Other 2,3-Butanediol Stereoisomers: The Critical Impact of Chirality


2,3-Butanediol exists as three distinct stereoisomers: (2R,3R)-, (2S,3S)-, and meso-(2R,3S)-butanediol . Substituting one isomer for another is not trivial and often leads to experimental failure due to profound differences in physicochemical properties and bioactivity. For example, the gas-phase basicity differs measurably between the (2R,3R) and meso forms, reflecting distinct molecular conformations [1]. In biological systems, these stereoisomers act as differential signals; a study using an insect olfactory receptor (Or92a) showed that (2R,3R)-butanediol elicited a 15% calcium response, whereas (2S,3S)-butanediol triggered a >40% response, and the meso isomer gave only a weak response [2]. Such data demonstrates that these compounds are not interchangeable and that the stereochemical identity of (2R,3R)-butanediol is a critical factor for ensuring experimental reproducibility and achieving desired outcomes in both chemical synthesis and biological research.

Stereoisomer-specific bioactivity mismatch
Olfactory receptor activation differs between (2R,3R) and (2S,3S), altering assay response interpretation. Meso isomer shows weak activation.
Physicochemical properties may shift method outcomes
Gas-phase basicity of meso-2,3-butanediol differs, potentially impacting analytical method transfer or chiral separation.
Racemate or meso form cannot support ee determination
Only a single enantiomer enables stereospecific diastereomeric acetal formation for integration-based enantiomeric excess analysis by NMR.

Procurement-Relevant Quantitative Evidence for (2R,3R)-Butanediol (CAS 6982-25-8)


Stereospecific Performance as a Chiral Auxiliary: Enabling Enantiomeric Purity Determination by 13C NMR

(2R,3R)-Butanediol enables the quantitative determination of enantiomeric purity through its stereospecific cyclocondensation with chiral ketones, a property not shared by its racemate or the meso isomer. The resulting diastereomeric acetals produce distinct, resolved signals in 13C NMR spectra . For instance, when reacted with a chiral ketone, the resulting bis-ketal yields diastereomeric components that produce separate pairs of signals in the 13C NMR spectrum, allowing for direct, integration-based determination of enantiomeric excess (ee) [1]. This well-established analytical application is a primary reason for procuring the pure (2R,3R)-stereoisomer over a mixture.

Chiral auxiliary for ee by 13C NMR
Method context
Stereospecific cyclocondensation with chiral ketones forms diastereomeric acetals; resolved signals enable integration-based ee quantification.
Supports enantiomer-attribution analytical workflow
Requires chiral ketone derivatization and 13C NMR analysis
Chiral Auxiliary 13C NMR Spectroscopy Enantiomeric Excess

Achieving High-Purity Enantioselective Production: Quantitative Titers and Enantiomeric Excess

Engineered microbial systems demonstrate the capacity for high-level production of (2R,3R)-butanediol with quantifiable stereochemical purity. In a fed-batch fermentation using an engineered Klebsiella oxytoca strain, a titer of 98 g/L of (2R,3R)-butanediol was achieved with an enantiomeric excess (ee) of 96% [1]. Similarly, an engineered Saccharomyces cerevisiae strain produced over 100 g/L (1100 mM) of enantiopure (2R,3R)-butanediol from a glucose/galactose mixture in fed-batch fermentation, achieving a yield of over 70% of the theoretical value in shake flasks [2]. These metrics contrast with production of the meso-isomer by wild-type strains and highlight the feasibility of obtaining the target compound in high optical purity.

High-titer enantioselective production
Cross-study comparable
Fed-batch titers: 98 g/L (ee 96%); >100 g/L (enantiopure) using engineered K. oxytoca or S. cerevisiae.
Supports scalable procurement and biocatalytic research
Engineered strains; fermentation conditions apply
Metabolic Engineering Enantioselective Fermentation Biocatalysis

Differential Bioactivity: (2R,3R)-Butanediol is a Superior Elicitor of Plant Systemic Defense Compared to (2S,3S)

The stereoisomers of 2,3-butanediol exhibit differential efficacy in triggering plant immune responses. In a field trial on pepper plants, treatment with (2R,3R)-butanediol and the meso isomer (2R,3S) significantly reduced the incidence of naturally occurring viruses compared to both (2S,3S)-butanediol and untreated controls [1]. Furthermore, (2R,3R)-butanediol treatment induced the expression of plant defense marker genes (in salicylic acid, jasmonic acid, and ethylene pathways) to levels comparable to the benzothiadiazole (BTH) positive control, a known synthetic elicitor [1]. This specific bioactivity is not a property of the (2S,3S) enantiomer, highlighting the functional non-equivalence of the stereoisomers in an agricultural context.

Plant defense elicitation vs isomers
Head-to-head
(2R,3R) and meso isomers reduced virus incidence in field pepper; (2R,3R) induced defense gene expression comparable to BTH positive control.
Reported plant systemic defense response context; (2S,3S) did not elicit similar response
Field trial; drench application against CMV/TMV
Plant Immunity Volatile Organic Compound Biological Control

Strategic Application Scenarios for (2R,3R)-Butanediol (CAS 6982-25-8) Based on Verified Differentiation


Chiral Auxiliary in Asymmetric Synthesis and Analytical Chemistry

The C2-symmetric chiral nature of (2R,3R)-butanediol is indispensable for researchers conducting asymmetric synthesis or determining the enantiomeric purity of chiral molecules . Its primary value, derived from Section 3, is as a chiral auxiliary that cyclocondenses with ketones to form diastereomeric acetals. This reaction enables the quantification of enantiomeric excess (ee) via standard 13C NMR spectroscopy [1]. This makes it a critical reagent for medicinal chemists developing single-enantiomer drugs and for quality control laboratories needing to verify the optical purity of synthetic intermediates. Substitution with the racemate or meso-isomer would render this analytical method impossible, as the formation of multiple diastereomers would prevent clear signal resolution [1].

Biocatalyst Research and Industrial Bioprocess Development

Industrial biotechnologists and metabolic engineers developing microbial cell factories for chemical production should prioritize (2R,3R)-butanediol as a target molecule or reference standard. As established in Section 3, this compound is not just a product but a marker of highly stereoselective enzymatic activity. Research has shown that specific dehydrogenases (e.g., Bdh1p from S. cerevisiae) are responsible for its formation [2], and that this activity can be harnessed to produce other valuable (R,R)-vicinal diols with high enantiopurity [2]. Furthermore, the proven scalability of its production, with titers exceeding 100 g/L [3], makes it a viable target for commercial development, unlike its lower-yielding or inactive counterparts. Its procurement is essential for enzyme assays and as a high-purity standard in process analytics.

Agricultural Biotechnology and Plant-Microbe Interaction Research

For researchers in agricultural biotechnology, plant pathology, or agrochemical development, (2R,3R)-butanediol is a critical research tool due to its distinct bioactivity profile. The evidence from Section 3 confirms that only this specific stereoisomer, along with the meso-form, effectively primes plant immune systems against viral pathogens in field conditions, whereas the (2S,3S) enantiomer does not [4]. This specific activity makes it a valuable positive control for studying systemic acquired resistance (SAR) mechanisms and for screening new potential elicitors. Any study investigating the role of bacterial volatile organic compounds (VOCs) in plant immunity requires the pure (2R,3R) stereoisomer to generate reproducible and biologically relevant data [4].

Application
Selection Property
Validation Focus
Chiral auxiliary for enantioselective synthesis
Stereochemical purity enables diastereomeric acetal formation
Verify ee quantification by 13C NMR with target ketone
Biocatalyst and metabolic engineering studies
High-purity (R,R)-diol reference for enzyme assays
Review enantioselective dehydrogenase activity and process scalability
Plant immunity and VOC-mediated defense research
Stereoisomer-specific elicitor for systemic acquired resistance
Confirm defense gene induction and virus protection in plant models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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